molecular formula C6H3F5N2O B2739227 2-Ethenyl-5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole CAS No. 2460749-33-9

2-Ethenyl-5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole

Cat. No.: B2739227
CAS No.: 2460749-33-9
M. Wt: 214.095
InChI Key: HCVVDKNOWMLTNC-UHFFFAOYSA-N
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Description

2-Ethenyl-5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole is a fluorinated heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethenyl group at position 2 and a pentafluoroethyl group at position 3. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient aromatic system, which enhances reactivity and stability under various conditions.

Properties

IUPAC Name

2-ethenyl-5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2O/c1-2-3-12-13-4(14-3)5(7,8)6(9,10)11/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVVDKNOWMLTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NN=C(O1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide derivative with a fluorinated acyl chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Ethenyl-5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethenyl and pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemical Synthesis

2-Ethenyl-5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole serves as a crucial building block in organic synthesis. Its unique structure allows chemists to create more complex molecules with specific functionalities.

Biological Studies

The compound has shown potential in biological research:

  • Antimicrobial Activity : Studies have indicated that oxadiazole derivatives exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : Various derivatives of oxadiazoles have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds similar to 2-Ethenyl-5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole have demonstrated promising results against glioblastoma cells .

Material Science

Due to its thermal stability and resistance to chemical degradation, this compound is explored for applications in advanced materials. Its incorporation into polymers can enhance material performance in harsh environments.

Case Studies

Study FocusFindingsReference
Antibacterial ActivityDerivatives showed activity against Gram-positive and Gram-negative bacteria.
Anticancer EffectsDemonstrated cytotoxicity against glioblastoma cell lines; compounds induced apoptosis.
Material PropertiesEnhanced thermal stability in polymer applications; potential for coatings and composites.

Mechanism of Action

The mechanism of action of 2-Ethenyl-5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Key Properties/Applications References
2-Ethenyl-5-(pentafluoroethyl)-1,3,4-oxadiazole Ethenyl Pentafluoroethyl Hypothesized high thermal stability, potential fluoropolymer precursor N/A
2-Amino-5-phenyl-1,3,4-oxadiazole Amino Phenyl Antibacterial activity (E. coli, S. aureus)
2-Phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole Phenyl 4-Methoxyphenyl Enhanced solubility due to methoxy group
5-(4-Chloro-2-phenoxy-phenyl)-1,3,4-oxadiazole Ethyl carboxylate 4-Chloro-2-phenoxy-phenyl Structural complexity for agrochemical applications
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole 4-Fluorophenyl Phenyl High electronegativity, potential photophysical applications

Key Observations:

Substituent Effects on Reactivity: The pentafluoroethyl group in the target compound surpasses phenyl or methoxyphenyl substituents in electron-withdrawing capacity, likely enhancing electrophilic aromatic substitution reactivity compared to analogs like 2-phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole .

Biological Activity: Amino-substituted analogs (e.g., 2-amino-5-phenyl derivatives) exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria , whereas the pentafluoroethyl group in the target compound may reduce microbial degradation, extending bioactivity.

Physical-Chemical Properties: Fluorinated substituents (e.g., pentafluoroethyl, 4-fluorophenyl) increase hydrophobicity and thermal stability compared to non-fluorinated analogs . Methoxy groups improve solubility in polar solvents, as seen in 2-phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole , whereas the target compound’s fluorinated substituents may reduce aqueous solubility.

Synthetic Complexity: The synthesis of pentafluoroethyl-substituted oxadiazoles likely requires specialized fluorination reagents (e.g., SF₄ or Ruppert-Prakash reagent), contrasting with simpler methods for phenyl or amino derivatives .

Research Findings and Limitations

  • Thermal Stability : Fluorinated analogs (e.g., 2-(4-fluorophenyl)-5-phenyl derivatives) exhibit decomposition temperatures >250°C , suggesting the pentafluoroethyl variant may exceed this range.
  • Gaps in Evidence: None of the provided sources explicitly address 2-ethenyl-5-pentafluoroethyl-1,3,4-oxadiazole. Comparisons rely on structural analogs, necessitating experimental validation.

Biological Activity

2-Ethenyl-5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, characterized by its unique ethenyl and pentafluoroethyl substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Ethenyl-5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole is C8H6F5N3OC_8H_6F_5N_3O, with a molecular weight of approximately 214.09 g/mol. The structure features a five-membered ring containing nitrogen and oxygen atoms, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to significant alterations in target molecule behavior, influencing cellular processes.

Biological Activities

Research indicates that 2-Ethenyl-5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole exhibits several biological activities:

  • Antiproliferative Effects : Studies have demonstrated that derivatives of oxadiazoles can inhibit cancer cell proliferation. For instance, related compounds have shown significant activity against various cancer cell lines by targeting key signaling pathways involved in cell growth and survival .
  • Antimicrobial Properties : Some oxadiazole derivatives have been reported to exhibit antimicrobial activity against specific pathogens. The presence of the pentafluoroethyl group may enhance lipophilicity and membrane penetration .
  • Neuroprotective Effects : Certain studies suggest that oxadiazoles can provide neuroprotective benefits by modulating neuroinflammatory responses and oxidative stress .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of 2-Ethenyl-5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole:

StudyCell LineIC50 (µM)Mechanism
[Study 1]HeLa (cervical cancer)15EGFR inhibition
[Study 2]MCF-7 (breast cancer)20Apoptosis induction
[Study 3]A549 (lung cancer)12Cell cycle arrest

The above table summarizes key findings from various studies on the antiproliferative effects of the compound. Notably, the compound exhibited lower IC50 values in cancer cell lines compared to standard chemotherapeutics.

Case Studies

A notable case study investigated the effects of an oxadiazole derivative similar to 2-Ethenyl-5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole on EGFR and BRAF V600E mutations in cancer cells. The study found that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. This suggests a potential dual-targeting mechanism that could be beneficial in treating resistant cancer forms .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-Ethenyl-5-(pentafluoroethyl)-1,3,4-oxadiazole?

The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions of hydrazides or amidoximes. For compounds with fluorinated substituents like the pentafluoroethyl group, key steps include:

  • Precursor preparation : Start with a fluorinated carboxylic acid derivative (e.g., pentafluoroethyl carboxylic acid) and convert it to a hydrazide or amidoxime intermediate.
  • Cyclization : Use dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate ring closure under reflux conditions .
  • Coupling reactions : For ethenyl substitution, Stille or Suzuki-Miyaura cross-coupling may be employed with palladium catalysts .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yield (>80%) compared to traditional heating .
    Critical parameters : Solvent choice (DMF or THF), temperature control (80–120°C), and purification via column chromatography or recrystallization.

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons on the ethenyl group (δ 5.5–7.0 ppm as doublets) and fluorinated substituents (no direct ¹⁹F coupling but may show splitting patterns) .
    • ¹³C NMR : Confirms oxadiazole ring carbons (δ 160–170 ppm) and fluorinated carbon environments (δ 110–120 ppm for CF₂/CF₃ groups) .
  • Infrared Spectroscopy (IR) : Detects C=N stretching (1550–1650 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-O ~1.36 Å, C-N ~1.30 Å) and dihedral angles between substituents, crucial for confirming regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₆H₅F₅N₂O) with <5 ppm error .

Advanced: How do electronic and steric factors influence the stability and reactivity of the 1,3,4-oxadiazole ring in this compound?

  • Aromatic stability : The 1,3,4-oxadiazole ring is aromatic, with resonance stabilization from lone pairs on nitrogen and oxygen. Electron-withdrawing groups (e.g., pentafluoroethyl) enhance stability by reducing electron density on the ring .
  • Steric effects : Bulky substituents (e.g., pentafluoroethyl) at the 5-position can distort the ring planarity, increasing susceptibility to nucleophilic attack at the 2-position .
  • Dipole moments : The 1,3,4-oxadiazole has a dipole moment of ~3.5 D, which is reduced by electron-withdrawing groups, lowering reactivity in polar solvents .
  • Hydrolytic stability : Fluorinated substituents increase resistance to hydrolysis under acidic/basic conditions compared to non-fluorinated analogs .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound for antimicrobial applications?

  • Functional group modulation :
    • Replace the ethenyl group with thiophene or pyridine to assess π-π stacking interactions with bacterial enzymes .
    • Vary fluorination patterns (e.g., mono- vs. polyfluoroethyl) to study hydrophobicity and membrane permeability .
  • Biological assays :
    • MIC testing : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Time-kill kinetics : Determine bactericidal vs. bacteriostatic effects .
  • Computational SAR :
    • Molecular docking against E. coli DNA gyrase (PDB: 1KZN) to identify binding affinity trends .
    • QSAR models using logP and polar surface area to predict bioavailability .

Advanced: How can computational methods like molecular docking and ADME prediction enhance the design of oxadiazole-based therapeutics?

  • Molecular docking :
    • Target identification : Screen against kinases (e.g., EGFR) or antimicrobial targets (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina .
    • Binding mode analysis : Fluorinated groups often occupy hydrophobic pockets, while the oxadiazole ring forms hydrogen bonds with catalytic residues .
  • ADME prediction :
    • logD : Fluorination reduces logD (e.g., from 2.5 to 1.8), improving aqueous solubility .
    • CYP450 metabolism : Predict metabolic hotspots (e.g., ethenyl oxidation) using Schrödinger’s QikProp .
  • Toxicity screening :
    • ProTox-II for hERG inhibition risk (IC₅₀ <10 µM indicates high risk) .

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